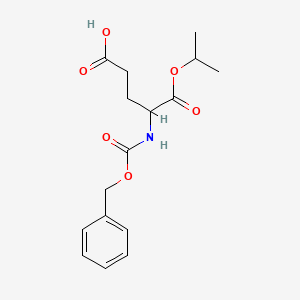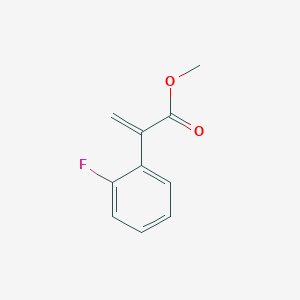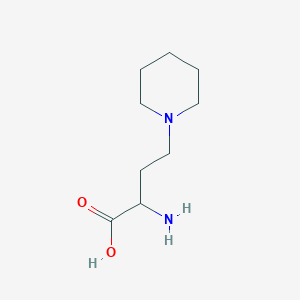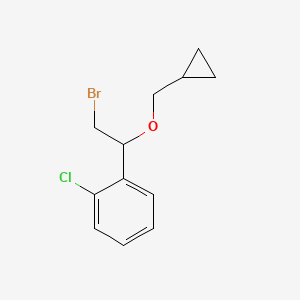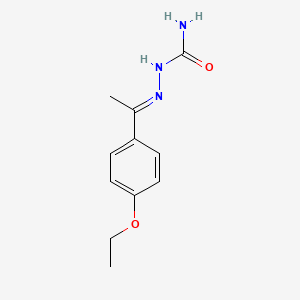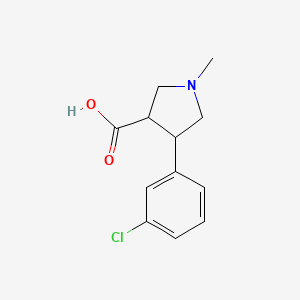
2-Amino-3,3-dimethyl-1-pyrrolidin-1-yl-butan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3,3-dimethyl-1-pyrrolidin-1-yl-butan-1-one is an organic compound belonging to the class of valine derivatives. It features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle.
Vorbereitungsmethoden
The synthesis of 2-Amino-3,3-dimethyl-1-pyrrolidin-1-yl-butan-1-one typically involves the construction of the pyrrolidine ring from cyclic or acyclic precursors. One common method is the functionalization of preformed pyrrolidine rings. The synthetic routes often involve the use of reagents like ethyl pivalate, hydroxylamine hydrochloride, and substituted benzoic acid . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity.
Analyse Chemischer Reaktionen
2-Amino-3,3-dimethyl-1-pyrrolidin-1-yl-butan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This involves replacing one functional group with another, often using reagents like halogens or alkyl groups
Common reagents and conditions used in these reactions include hydroxylamine hydrochloride for oximization and ethyl pivalate for esterification. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted pyrrolidine derivatives .
Wissenschaftliche Forschungsanwendungen
2-Amino-3,3-dimethyl-1-pyrrolidin-1-yl-butan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a ligand in the study of enzyme interactions and protein binding.
Medicine: The compound is explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of 2-Amino-3,3-dimethyl-1-pyrrolidin-1-yl-butan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring plays a crucial role in binding to these targets, influencing their activity. The compound’s effects are mediated through pathways involving the modification of protein function and signal transduction .
Vergleich Mit ähnlichen Verbindungen
2-Amino-3,3-dimethyl-1-pyrrolidin-1-yl-butan-1-one can be compared with other pyrrolidine derivatives, such as:
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
These compounds share the pyrrolidine ring structure but differ in their functional groups and biological activities.
Eigenschaften
Molekularformel |
C10H20N2O |
|---|---|
Molekulargewicht |
184.28 g/mol |
IUPAC-Name |
(2S)-2-amino-3,3-dimethyl-1-pyrrolidin-1-ylbutan-1-one |
InChI |
InChI=1S/C10H20N2O/c1-10(2,3)8(11)9(13)12-6-4-5-7-12/h8H,4-7,11H2,1-3H3/t8-/m1/s1 |
InChI-Schlüssel |
QYYWFIOBVXLDLZ-MRVPVSSYSA-N |
Isomerische SMILES |
CC(C)(C)[C@@H](C(=O)N1CCCC1)N |
Kanonische SMILES |
CC(C)(C)C(C(=O)N1CCCC1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(E)-2-nitroethenyl]oxane](/img/structure/B13637843.png)

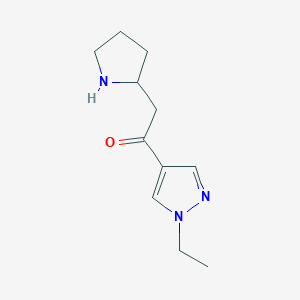
![4-Chloro-3-ethyl-3H-imidazo[4,5-c]pyridine](/img/structure/B13637857.png)

